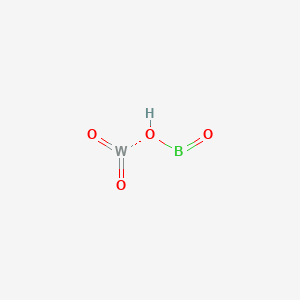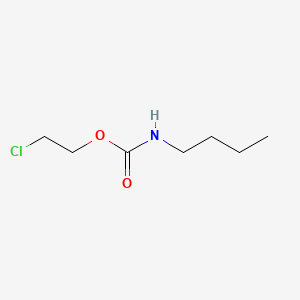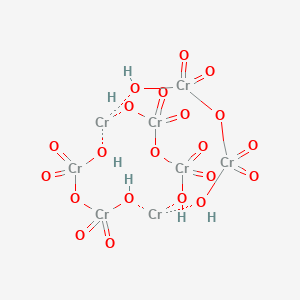![molecular formula C8H8N2OS B13755139 Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) CAS No. 78648-60-9](/img/structure/B13755139.png)
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide (9CI) is a heterocyclic compound that belongs to the thieno[3,4-B]pyrazine family. This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyrazine ring. The presence of the 1-oxide group adds to its unique chemical properties, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide typically involves the preparation of 2,3-disubstituted thieno[3,4-B]pyrazines. A general synthetic route includes the reaction of appropriate organocuprates with oxalyl chloride to prepare alpha-diones, which are then used to synthesize the desired compound . Another method involves direct arylation polymerization, which has been used to synthesize thieno[3,4-B]pyrazine-based alternating conjugated polymers .
Industrial Production Methods
Industrial production methods for thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide are not extensively documented. the methods used in laboratory synthesis, such as direct arylation polymerization, can be scaled up for industrial applications. This involves optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide undergoes various chemical reactions, including:
Oxidation: The presence of the 1-oxide group suggests that the compound can undergo further oxidation reactions.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide include organocuprates, oxalyl chloride, and various arylating agents . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, direct arylation polymerization can yield alternating conjugated polymers with thieno[3,4-B]pyrazine units .
Applications De Recherche Scientifique
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of low band gap conjugated materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry for developing new drugs.
Mécanisme D'action
The mechanism of action of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide involves its interaction with molecular targets and pathways. The compound’s electron-donating and electron-accepting properties make it suitable for use in donor-acceptor polymeric materials . These interactions are crucial for its applications in organic electronics and other fields.
Comparaison Avec Des Composés Similaires
Thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide can be compared with other similar compounds, such as:
Thieno[3,4-B]pyrazine: The parent compound without the 1-oxide group.
2,3-Disubstituted Thieno[3,4-B]pyrazines: Compounds with various substituents like methyl, hexyl, octyl, decyl, dodecyl, and phenyl.
Thieno[3,4-B]pyrazine-based Conjugated Polymers: Polymers that incorporate thieno[3,4-B]pyrazine units for specific electronic properties.
The uniqueness of thieno[3,4-B]pyrazine, 2,3-dimethyl-, 1-oxide lies in its 1-oxide group, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
78648-60-9 |
|---|---|
Formule moléculaire |
C8H8N2OS |
Poids moléculaire |
180.23 g/mol |
Nom IUPAC |
2,3-dimethyl-4-oxidothieno[3,4-b]pyrazin-4-ium |
InChI |
InChI=1S/C8H8N2OS/c1-5-6(2)10(11)8-4-12-3-7(8)9-5/h3-4H,1-2H3 |
Clé InChI |
DLQNUUQLNLVDSY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CSC=C2[N+](=C1C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzyl 4-[3-(2-ethoxy-2-oxoethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B13755060.png)
![2-(3-Chlorophenyl)-2,4-dihydro-4-[[2-hydroxy-5-(methylsulphonyl)phenyl]azo]-5-methyl-3h-pyrazol-3-one](/img/structure/B13755068.png)
![2-[(3-Methoxyphenyl)methyl]piperidine--hydrogen chloride (1/1)](/img/structure/B13755083.png)
![N-(2-Azabicyclo[2.2.1]hept-6-yl)-1-benzo[b]furan-6-carboxamide](/img/structure/B13755092.png)




![9-[2-Hydroxy-3-[(2-hydroxyethyl)thio]propoxy]-7,11-dioxa-3,15-dithiaheptadecane-1,5,13,17-tetrol](/img/structure/B13755105.png)


![(2Z,6E)-5-hydroxy-4-[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]diazenyl]-2,6-bis[[4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]hydrazinylidene]cyclohex-4-ene-1,3-dione](/img/structure/B13755128.png)

